Methyl Palmitate-d3
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Overview
Description
Methyl Palmitate-d3, also known as methyl hexadecanoate-d3, is a deuterated form of methyl palmitate. It is a fatty acid ester derived from palmitic acid, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing palmitic acid with methanol and a strong acid catalyst like sulfuric acid for several hours. The mixture is then purified through fractional distillation to obtain the desired ester .
Industrial Production Methods: On an industrial scale, methyl palmitate is often produced from natural sources such as bayberry wax or coconut oil. The process involves the extraction of palmitic acid from these sources, followed by esterification with methanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl Palmitate-d3 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrodeoxygenation: Conversion to hydrocarbons using catalysts like nickel derived from LaNiO3 perovskite.
Oxidation and Reduction: Involves the addition or removal of oxygen and hydrogen atoms.
Common Reagents and Conditions:
Catalysts: Nickel, sulfuric acid.
Solvents: Methanol, water.
Conditions: Reflux, high temperature, and pressure.
Major Products:
Hydrocarbons: Produced through hydrodeoxygenation.
Other Esters: Formed through esterification with different alcohols.
Scientific Research Applications
Methyl Palmitate-d3 has a wide range of applications in scientific research:
Mechanism of Action
Methyl Palmitate-d3 exerts its effects through various mechanisms:
Vasodilation: It relaxes arterioles in the retina upon electrical depolarization.
Receptor Modulation: Modulates nicotinic receptors in the superior cervical ganglion.
Anti-inflammatory Action: Inhibits the activation of macrophages, reducing inflammation.
Comparison with Similar Compounds
Methyl Myristate: Another fatty acid ester with a shorter carbon chain.
Methyl Stearate: A fatty acid ester with a longer carbon chain.
Methyl Oleate: An unsaturated fatty acid ester.
Uniqueness: Methyl Palmitate-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. Its specific interactions with biological receptors and its anti-inflammatory properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H34O2 |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI Key |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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